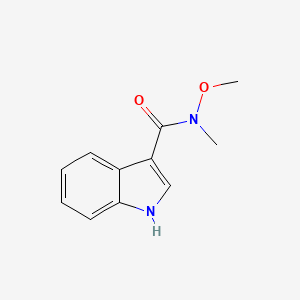

N-Methoxy-N-methyl-1H-indole-3-carboxamide

Description

Contextualization within Indole (B1671886) Chemical Scaffolds

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in the architecture of a vast number of natural products and synthetic compounds with significant biological activities. researchgate.net This "privileged structure" is a common feature in many pharmaceuticals, underscoring its importance in drug discovery. researchgate.net The indole scaffold can be functionalized at various positions, with the 3-position being a particularly common site for substitution in biologically active molecules. frontiersin.org Indole-3-carboxamides, a subset of these derivatives, have been investigated for a range of therapeutic applications, including as antimicrobial agents. nih.gov The introduction of substituents on the indole core can significantly modulate the biological and chemical properties of the resulting molecules. researchgate.net

Classification as a N-Methoxy-N-methylamide (Weinreb Amide) Derivative

N-Methoxy-N-methyl-1H-indole-3-carboxamide is classified as a Weinreb amide. mychemblog.comorientjchem.org Weinreb amides, or N-methoxy-N-methylamides, are highly valued intermediates in organic synthesis, first reported in 1981. orientjchem.orgwikipedia.org Their significance stems from their controlled reactivity with organometallic reagents. mychemblog.comwikipedia.org Unlike other carboxylic acid derivatives that can undergo over-addition to form alcohols, Weinreb amides typically react with one equivalent of a Grignard or organolithium reagent to afford a stable tetrahedral intermediate, which upon workup yields a ketone. mychemblog.comwikipedia.org This chelation-stabilized intermediate prevents the unwanted second addition, making Weinreb amides reliable precursors for the synthesis of ketones and aldehydes. wikipedia.org

The preparation of Weinreb amides can be achieved through various methods, commonly involving the coupling of a carboxylic acid or its activated form (like an acid chloride) with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.comnih.gov A number of coupling reagents have been developed to facilitate this transformation efficiently. arkat-usa.org

Broader Research Significance in Organic Synthesis and Medicinal Chemistry

The dual functionality of this compound makes it a significant building block in both organic synthesis and medicinal chemistry. In organic synthesis, it serves as a precursor to 3-acylindoles, which are themselves important intermediates for more complex molecular architectures, including natural products. wikipedia.orgnih.govnih.govresearchgate.net The ability to introduce a variety of side chains at the 3-position of the indole ring via the Weinreb amide functionality allows for the construction of diverse chemical libraries.

In the realm of medicinal chemistry, the indole nucleus is a well-established pharmacophore found in numerous approved drugs. researchgate.net The development of new indole derivatives continues to be an active area of research for various therapeutic targets. dntb.gov.uadntb.gov.ua Specifically, indole-3-carboxamide derivatives have been explored for their potential as antimicrobial agents and inhibitors of various enzymes. nih.govderpharmachemica.comresearchgate.netnih.gov The N-methoxy-N-methylamide group of the title compound provides a handle for the introduction of diverse functionalities that could modulate the biological activity of the indole scaffold, making it a valuable starting point for the discovery of new therapeutic agents. nih.govchim.it

Properties

IUPAC Name |

N-methoxy-N-methyl-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13(15-2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTJMACZQVKQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CNC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632708 | |

| Record name | N-Methoxy-N-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-95-2 | |

| Record name | N-Methoxy-N-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methoxy N Methyl 1h Indole 3 Carboxamide and Its Analogues

Established and Emerging Strategies for General Weinreb Amide Construction

The construction of the Weinreb amide functional group can be achieved through several reliable methods, starting from various carboxylic acid derivatives.

One of the most traditional and widely used methods for preparing Weinreb amides involves the acylation of N,O-dimethylhydroxylamine, typically from its more stable hydrochloride salt. wikipedia.orgmychemblog.com This approach commonly utilizes activated carboxylic acid derivatives like acid chlorides or anhydrides. The reaction proceeds by nucleophilic acyl substitution, where the hydroxylamine (B1172632) attacks the electrophilic carbonyl carbon of the acylating agent. A base is required to neutralize the hydrochloric acid liberated from the salt and the acid generated during the reaction. mychemblog.com

For instance, an acid chloride can be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) in a suitable solvent like dichloromethane (B109758) or THF. mychemblog.com

Table 1: Example of Acylation for Weinreb Amide Synthesis

| Starting Material | Reagents | Product | Ref |

|---|

This method is robust and applicable to a wide range of substrates. However, the need to first prepare the often-sensitive acid chloride can be a drawback for certain complex molecules. chemspider.com

To circumvent the need for pre-formed acid chlorides, direct coupling of carboxylic acids with N,O-dimethylhydroxylamine has become a popular and efficient strategy. This is accomplished using a wide array of peptide coupling and activating reagents that convert the carboxylic acid's hydroxyl group into a better leaving group in situ. wikipedia.orgacs.org

A variety of reagents have been successfully employed for this transformation, including:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective. acs.org

Phosphonium-based reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a common choice. acs.org

Triazine derivatives: Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) provide mild and efficient conditions for amide formation. orientjchem.orgunito.it

Carbonyl diimidazole (CDI): This reagent activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate, which then reacts with N,O-dimethylhydroxylamine. This method is particularly useful for substrates sensitive to the conditions required for acid chloride formation. chemspider.com

Phosphorus-based reagents: A powerful method involves the use of tris[methoxy(methyl)amino]phosphine (P[NCH₃(OCH₃)]₃), which can be generated in situ from phosphorus trichloride (B1173362) and N,O-dimethylhydroxylamine hydrochloride. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This one-pot procedure is highly efficient for a broad range of aromatic, aliphatic, and sterically hindered carboxylic acids, making it suitable for large-scale production. organic-chemistry.orgorganic-chemistry.org

Table 2: Coupling Reagents for Direct Weinreb Amide Synthesis from Carboxylic Acids

| Coupling Reagent | Substrate Example | Conditions | Yield | Ref |

|---|---|---|---|---|

| 1,1'-Carbonyldiimidazole (CDI) | 5-Bromo-2-furanoic acid | DCM, rt, 6h | 70% | chemspider.com |

| P[NCH₃(OCH₃)]₃ (in situ) | Various aromatic and aliphatic acids | Toluene, 60°C | >90% | acs.orgorganic-chemistry.org |

These methods offer significant advantages in terms of operational simplicity and functional group tolerance. acs.orgorganic-chemistry.org

Organometallic reagents, particularly those based on aluminum, can facilitate the conversion of esters and lactones directly into Weinreb amides. mychemblog.comorientjchem.org Treatment of an ester with trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) in the presence of N,O-dimethylhydroxylamine hydrochloride affords the corresponding Weinreb amide in good yields. wikipedia.orgmychemblog.com This method is effective for substrates where the carboxylic acid or acid chloride may not be readily accessible. The reaction is believed to proceed through the formation of an aluminum-amine complex that then reacts with the ester. orientjchem.org Non-nucleophilic Grignard reagents can also be used to activate the hydroxylamine prior to the addition of the ester. wikipedia.org

Transition metal catalysis offers powerful and atom-economical routes to Weinreb amides. mdpi.com Palladium-catalyzed aminocarbonylation reactions are particularly noteworthy. organic-chemistry.orgnih.gov In these processes, an aryl or vinyl halide (or triflate) is reacted with carbon monoxide and N,O-dimethylhydroxylamine in the presence of a palladium catalyst and a suitable ligand. nih.gov

This methodology allows for the direct synthesis of Weinreb amides from readily available starting materials at atmospheric pressure of carbon monoxide. organic-chemistry.orgnih.gov For example, a range of electron-deficient, -neutral, and -rich aryl bromides can be efficiently converted into their corresponding Weinreb amides using a palladium catalyst. organic-chemistry.org Heterogeneously catalyzed systems, such as palladium nanoparticles supported on ZIF-8, have also been developed for the aminocarbonylation of aryl bromides and iodides, offering the advantages of catalyst recyclability and air stability. rsc.org These catalytic methods highlight the ongoing evolution of Weinreb amide synthesis towards more sustainable and efficient processes. mdpi.comnih.gov

Table 3: Palladium-Catalyzed Synthesis of Weinreb Amides

| Substrate Type | Catalyst System | Reaction Type | Product | Ref |

|---|---|---|---|---|

| Aryl Bromides | Pd catalyst | Aminocarbonylation | Aryl Weinreb Amides | organic-chemistry.org |

| Heterocyclic-derived Triflates | Pd(OAc)₂, Xantphos | Aminocarbonylation | Heterocyclic Weinreb Amides | nih.gov |

Regioselective Synthesis of Indole-Derived N-Methoxy-N-methylamides

The synthesis of the target molecule, N-Methoxy-N-methyl-1H-indole-3-carboxamide, requires precise control over the regioselectivity of the functionalization on the indole (B1671886) ring.

The C3 position of the indole nucleus is the most nucleophilic and, therefore, the most common site for electrophilic substitution. beilstein-journals.orgnih.gov This inherent reactivity is exploited to introduce the carboxamide functionality at this position. A common and direct method to achieve this is through Vilsmeier-Haack formylation, which introduces a formyl group at the C3 position. nih.gov This involves treating the indole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the C3 position of the indole. nih.gov

The resulting indole-3-carboxaldehyde (B46971) can then be oxidized to the corresponding indole-3-carboxylic acid. This carboxylic acid serves as the direct precursor for the synthesis of this compound using the coupling methodologies described in section 2.1.2. For instance, the indole-3-carboxylic acid can be coupled with N,O-dimethylhydroxylamine hydrochloride using activating agents like CDI or phosphorus-based reagents to yield the desired Weinreb amide. chemspider.comorganic-chemistry.org This two-step sequence—C3-formylation followed by oxidation and amide coupling—represents a reliable and well-established route for the preparation of this compound and its analogues. nih.gov The development of direct C3-carboxylation methods or the use of alternative C3-functionalization strategies continues to be an active area of research to further streamline the synthesis of these valuable compounds. researchgate.netrsc.org

N-Substitution and Modifications of the Indole Nitrogen

The nitrogen atom of the indole ring in derivatives such as this compound is a key site for synthetic modification. Introducing substituents at the N-1 position can significantly alter the molecule's properties and is a common strategy in the development of new compounds. researchgate.net Furthermore, advanced methods allow for the direct modification and editing of the indole's core heterocyclic structure.

Standard N-alkylation is a foundational method for modifying the indole nitrogen. This typically involves deprotonating the N-H group with a base, followed by reaction with an alkylating agent. For instance, in the synthesis of N-substituted indole-3-carbaldehyde derivatives, a precursor to carboxamides, sodium hydride (NaH) is often used as the base in a solvent like N,N-Dimethylformamide (DMF), followed by the addition of an alkyl halide such as methyl iodide or benzyl (B1604629) bromide. nih.govmdpi.com This approach is versatile, allowing for the introduction of various alkyl, benzyl, and other groups. researchgate.netnih.govrsc.org The protection of the indole nitrogen is a well-established necessity in many synthetic routes, utilizing both electron-releasing and electron-withdrawing groups to direct subsequent reactions. ekb.eg

A range of substituents can be introduced at the indole nitrogen position. These include simple alkyl, haloalkyl, alkenyl, cycloalkylmethyl, and cycloalkylethyl groups, as well as more complex moieties like (1-(N-methyl-2-piperidinyl)methyl and 2-(4-morpholinyl)ethyl groups. sc.govwikipedia.org These modifications are central to creating diverse libraries of indole-3-carboxamide analogues. sc.gov

Beyond simple substitution, innovative "skeletal editing" techniques offer a powerful method for profound modification of the indole core. One such strategy involves a nitrogen atom insertion into the indole skeleton to generate its corresponding quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. chemrxiv.org This transformation is achieved by trapping an electrophilic nitrene species, a reaction facilitated by a silyl (B83357) group on the indole nitrogen which suppresses its inherent nucleophilicity and enables the desired ring expansion. chemrxiv.org Another advanced approach involves a direct catalytic nucleophilic aromatic substitution (SNAr) reaction at the nitrogen center of C3-unsubstituted N-methoxyindoles, providing a novel pathway to construct C3-N1 heterodimeric indole skeletons. researchgate.net

Table 1: Selected Methods for N-Substitution of Indole-3-Carboxamide Precursors and Analogues

| Precursor/Analogue | Reagents & Conditions | Substitution/Modification | Product Type | Reference |

|---|

Synthesis of Indole-Fused Polyheterocyclic Systems

The indole scaffold, particularly when functionalized with reactive groups like the N-methoxy-N-methylamide (Weinreb amide), serves as a versatile building block for the construction of complex, indole-fused polyheterocyclic systems. These advanced structures are assembled through various modern synthetic methodologies, including multicomponent reactions and radical cyclization cascades.

A powerful strategy for creating molecular complexity in a single step is the use of multicomponent reactions (MCRs). An efficient MCR has been developed for the modular assembly of indole-fused seven-membered heterocycles. nih.gov In this process, an indole, formaldehyde (B43269), and an amino hydrochloride assemble rapidly to construct indole-fused oxadiazepines in moderate to good yields (41–94%). nih.gov The reaction is tolerant of a wide array of functional groups on the indole ring, including fluoro, bromo, methoxy (B1213986), and ester groups. By subsequently adding sodium thiosulfate, the reaction can be diverted to furnish indole-fused thiadiazepines. nih.gov

Table 2: Multicomponent Synthesis of Indole-Fused Oxadiazepines

| Indole Substrate | Amino Hydrochloride | Product | Yield | Reference |

|---|---|---|---|---|

| Indole (1a) | N,O-Dimethylhydroxylamine hydrochloride (3a) | 2,3,4,5-Tetrahydro- nih.govchim.itacs.orgoxadiazepino[2,3-a]indole | 85% | nih.gov |

| 5-Bromoindole (1c) | N,O-Dimethylhydroxylamine hydrochloride (3a) | 8-Bromo-2,3,4,5-tetrahydro- nih.govchim.itacs.orgoxadiazepino[2,3-a]indole | 94% | nih.gov |

| 5-Methoxyindole (1e) | N,O-Dimethylhydroxylamine hydrochloride (3a) | 8-Methoxy-2,3,4,5-tetrahydro- nih.govchim.itacs.orgoxadiazepino[2,3-a]indole | 41% | nih.gov |

| Tryptamine (B22526) derivative (1o) | N,O-Dimethylhydroxylamine hydrochloride (3a) | N-Phthaloyl protected oxadiazepine | 88% | nih.gov |

| Indole (1a) | Glycine methyl ester hydrochloride (3b) | Amino acid-derived oxadiazepine | 89% | nih.gov |

Radical cyclization cascades provide another sophisticated route to polyheterocyclic systems. The addition of radicals to N-(arylsulfonyl)acrylamides can initiate a cascade involving the formation of an N-amidyl radical. acs.org This intermediate can undergo cyclization to form new C–N and C–C bonds. Specifically, a one-pot synthesis starting from N-[(2-ethynyl)arylsulfonyl]acrylamides can produce highly functionalized indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org This process involves the formation of four new bonds and a formal 1,4-aryl migration, rapidly building molecular complexity.

Classical methods such as the Fischer indole synthesis also remain crucial for constructing fused systems. This reaction can be used to cyclize appropriate ketone and phenylhydrazine (B124118) precursors to yield complex polycyclic alkaloids. For example, the reaction of a tricyclic ketone with substituted phenylhydrazines has been used to synthesize the core structures of aspidosperma alkaloids like (+)-dehydroaspidospermidine. nih.gov

Furthermore, the intramolecular cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides can lead to the formation of 1-hydroxy- or 1-methoxy-1,5-dihydro-2H-pyrrol-2-ones, representing a method to fuse a five-membered heterocyclic ring to the amide nitrogen. researchgate.net

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Nucleophilic Addition Reactions with Organometallic Reagents

The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is renowned for its capacity to react with organometallic reagents in a controlled manner to produce ketones or aldehydes. researchgate.net This reactivity stems from the formation of a stable, chelated intermediate that resists the typical over-addition seen with other carboxylic acid derivatives like esters or acid chlorides. researchgate.net

Selective Synthesis of Ketones

The reaction of N-Methoxy-N-methyl-1H-indole-3-carboxamide with organolithium or Grignard reagents is a highly effective method for the synthesis of 3-acylindoles. researchgate.netresearchgate.net The process involves the nucleophilic addition of the organometallic reagent to the amide carbonyl. The resulting tetrahedral intermediate is stabilized by chelation of the metal ion (Li⁺ or MgX⁺) between the methoxy (B1213986) oxygen and the carbonyl oxygen. This stable intermediate prevents further addition of the nucleophile. researchgate.net Subsequent acidic workup hydrolyzes the intermediate to afford the corresponding ketone in high yield. researchgate.net

This methodology provides a facile route to a variety of indol-3-yl ketones, which are significant building blocks in medicinal chemistry and are known to be potential agonists of the human aryl hydrocarbon receptor. researchgate.net The reaction conditions can be optimized, and the addition of additives like MgBr₂·THF can prevent discoloration and oxidative side reactions that the indole (B1671886) ring system is often prone to. researchgate.net

Table 1: Examples of Ketone Synthesis from this compound

| Organometallic Reagent | Product | Yield (%) | Reference |

| Phenylmagnesium chloride | 3-Benzoyl-1H-indole | 93% (from crude) | orgsyn.org |

| Vinyl Grignard Reagents | α,β-Unsaturated Ketones | Good to Excellent | organic-chemistry.org |

| Organolithium Reagents | Various Ketones | Good | researchgate.net |

Controlled Reduction to Aldehydes

The Weinreb amide functionality is also an excellent precursor for the synthesis of aldehydes through controlled reduction. researchgate.net Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce this compound to the corresponding aldehyde, indole-3-carbaldehyde. researchgate.net Similar to the reaction with organometallics, the reduction proceeds via a stable chelated intermediate that is resistant to over-reduction to the alcohol. This method offers a significant advantage over the reduction of esters or acid chlorides, which often yield mixtures of aldehydes and alcohols. Other hydride reagents have also been successfully employed for this transformation. researchgate.net

Mitigation of Over-Addition Phenomena

The key to the utility of this compound in these transformations is the inherent stability of the tetrahedral intermediate formed upon nucleophilic attack. researchgate.net This stability effectively mitigates the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, leading to a tertiary alcohol. researchgate.net The chelation of the metal ion by both the carbonyl oxygen and the methoxy oxygen holds the intermediate in place until the acidic workup, preventing its collapse to a ketone until the organometallic reagent is quenched. researchgate.net This feature makes Weinreb amides superior substrates for the clean synthesis of ketones from highly reactive organometallic reagents. researchgate.net

Oxidative and Reductive Transformations

Beyond the reactions at the Weinreb amide moiety, the indole nucleus itself is susceptible to oxidative and reductive transformations. The electron-rich nature of the indole ring makes it a target for various oxidizing agents. chim.itthieme-connect.com Oxidative cleavage of the C2-C3 double bond of the indole ring is a known transformation, often leading to derivatives of N-formylkynurenine. thieme-connect.comescholarship.org This can be achieved using various oxidants, and in some cases, is catalyzed by light and a photosensitizer like methylene (B1212753) blue. thieme-connect.com

Reductive processes can also occur, though they are less common for the indole ring itself under typical conditions unless specific catalytic systems are employed. More relevant are the reductive transformations of substituents on the indole ring, as discussed in the context of aldehyde synthesis.

Substitution Reactions

The indole ring is a classic substrate for electrophilic substitution reactions, typically occurring at the C3 position. However, since this position is already substituted in this compound, other positions become potential sites for reaction. Furthermore, a different type of substitution is observed with related 1-methoxyindoles. When an electron-withdrawing group, such as a formyl or acetyl group, is present at the C3 position, the 1-methoxyindole (B1630564) can undergo nucleophilic substitution at the C2 position. researchgate.net In this reaction, the methoxy group on the indole nitrogen acts as a leaving group, facilitating the introduction of various nucleophiles (S-, O-, N-, and C-based) at the C2 position. researchgate.net This provides a regioselective method for the synthesis of 2-substituted indole-3-carbaldehydes or ketones. researchgate.net

Unconventional Reactivity Modes and Mechanistic Pathways (e.g., E2 Elimination)

Under strongly basic conditions, N-methoxy-N-methylamides can exhibit an unconventional mode of reactivity involving an E2 elimination. researchgate.netlookchem.com This pathway competes with the desired acylation reaction. The strong base can abstract a proton from the N-methyl group, leading to the elimination of the methoxy group and the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.netlookchem.com This side reaction can limit the yield of the desired ketone, especially when using highly basic carbanions. lookchem.com However, in systems where enolate formation is possible and not sterically hindered, the E2 elimination can be suppressed. lookchem.com Another interesting, though less common, reactivity mode involves the reaction of Weinreb amides with lithium or sodium acetylides of ethyl propynoate, which proceeds through an acyl substitution followed by a conjugate addition sequence to produce (E)-N-methoxy-N-methyl-β-enaminoketoesters. researchgate.net

Application in Specialized Organic Reactions (e.g., Julia Olefination Protocol)

The utility of N-methoxy-N-methylamides, commonly known as Weinreb amides, in modern organic synthesis is well-established, primarily as stable intermediates for the preparation of aldehydes and ketones. researchgate.netresearchgate.net While this compound is not a direct reactant in the classical Julia-Lythgoe or Julia-Kocienski olefination reactions, its chemical nature allows it to serve as a critical precursor for generating the necessary carbonyl substrates for this transformation. The Julia olefination and its variants are powerful methods for forming carbon-carbon double bonds, typically by reacting a sulfonyl-stabilized carbanion with an aldehyde or ketone. wikipedia.orgresearchgate.net

The transformation involves the addition of a metalated sulfone to a carbonyl compound, followed by a series of steps including functionalization of the resulting alcohol and an elimination reaction to yield the final alkene. wikipedia.orgpreprints.org A significant modification, the Julia-Kocienski olefination, utilizes heteroaromatic sulfones (such as benzothiazolyl or tetrazolyl sulfones) to facilitate a spontaneous Smiles rearrangement and subsequent elimination under milder, one-pot conditions, often with high stereoselectivity for the E-alkene. researchgate.netorganic-chemistry.orgalfa-chemistry.com

The role of this compound in this context is to provide controlled access to indole-3-carbaldehyde. The Weinreb amide can be treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), to cleanly afford the corresponding aldehyde. This aldehyde is a suitable electrophile for the Julia-Kocienski olefination.

A hypothetical reaction pathway illustrating this two-step sequence is shown below:

Step 1: Reduction of Weinreb Amide to Aldehyde

This compound is reduced to form indole-3-carbaldehyde.

Step 2: Julia-Kocienski Olefination

The resulting indole-3-carbaldehyde is reacted with a suitable Julia-Kocienski reagent, such as a metalated 1-phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone, to produce a stilbene-like indole derivative. This reaction typically proceeds with high E-selectivity due to the thermodynamic stability of the anti-diastereomeric intermediate that leads to the final product. researchgate.netorganic-chemistry.org

Conversely, research has also demonstrated the application of the Julia olefination protocol to directly synthesize α,β-unsaturated N-methoxy-N-methylamides. researchgate.net This approach utilizes a specialized sulfone reagent that already contains the Weinreb amide functionality. For instance, N-methoxy-N-methyl-2-phenylsulfonylacetamide has been developed as a reagent that undergoes condensation with various aldehydes to furnish the corresponding α,β-unsaturated Weinreb amides. researchgate.net These reactions often proceed with good stereoselectivity, which can be influenced by the reaction conditions.

The table below summarizes findings from the reaction of a Julia-type reagent with various aldehydes to produce α,β-unsaturated Weinreb amides, demonstrating the versatility of the protocol.

| Aldehyde Reactant | Base/Conditions | Product (α,β-Unsaturated Weinreb Amide) | Stereoselectivity (E:Z ratio) | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | DBU | N-Methoxy-N-methylcinnamamide | E-selective | researchgate.net |

| Cyclohexanecarboxaldehyde | NaH | N-Methoxy-N-methyl-3-cyclohexylacrylamide | ≥98% Z-selective | researchgate.net |

| Isovaleraldehyde | DBU, condition set A | N-Methoxy-N-methyl-5-methyl-2-hexenamide | E-selective | researchgate.net |

| Isovaleraldehyde | DBU, condition set B | N-Methoxy-N-methyl-5-methyl-2-hexenamide | Z-selective | researchgate.net |

This demonstrates that while this compound acts as a precursor to substrates for the Julia olefination, the core principles of the Julia reaction can also be adapted to directly construct unsaturated Weinreb amides, highlighting the synthetic synergy between these two important areas of organic chemistry. researchgate.net

Mechanistic Investigations and Conformational Studies

Elucidation of Reaction Mechanisms in Amide Transformations

The reactivity of N-methoxy-N-methylamides is distinguished by the stability of their reaction intermediates and their versatility as directing groups in complex syntheses.

A primary application of these amides is in the synthesis of ketones and aldehydes from carboxylic acids. orientjchem.orgresearchgate.net When an N-methoxy-N-methylamide reacts with organometallic reagents, such as Grignard or organolithium compounds, it forms a stable five-membered cyclic tetrahedral intermediate. researchgate.netnih.gov This chelated intermediate is uniquely stable and prevents the common problem of over-addition, which often leads to tertiary alcohols with other acylating agents. researchgate.netnih.gov Upon acidic workup, this intermediate readily breaks down to yield the desired ketone or aldehyde. nih.govpsu.edu

In recent years, N-methoxy-N-methylamides have been increasingly used as directing groups in transition metal-catalyzed C-H functionalization reactions. mdpi.comsemanticscholar.org The amide's carbonyl group can coordinate to a metal catalyst, directing functionalization to a specific, often ortho, position on an aromatic ring. mdpi.com For indole-3-carboxamides specifically, this directing-group capability has been harnessed in catalyst-controlled, site-selective C-H functionalizations. nih.govnih.gov Depending on the catalyst system employed (e.g., Rh(I) vs. Ir(III)), the reaction can be directed to different outcomes. One pathway involves the amide group directing C-H activation at the C2 position of the indole (B1671886) ring. nih.govnih.gov An alternative pathway involves a 1,2-acyl translocation, where the entire carboxamide group migrates from C3 to C2, enabling subsequent functionalization at the now-vacant C3 position. nih.govnih.gov Mechanistic studies suggest this translocation and the indole metallation can occur through an electrophilic aromatic substitution process. nih.gov

Beyond these primary mechanisms, other modes of reactivity have been discovered. A nonclassical Wittig reaction has been developed where alkylidenetriphenylphosphoranes convert Weinreb amides directly into ketones under mild conditions, avoiding harsh organometallic reagents. organic-chemistry.org Another unusual mechanism involves a base-induced E2 elimination, where a strong, sterically hindered base can cause the N-methoxy-N-methylamide to decompose, generating formaldehyde (B43269) and the corresponding N-methylamide anion. lookchem.com This reactivity represents a potential limitation in ketone synthesis strategies under specific conditions. lookchem.com

Conformational Behavior Analysis (e.g., N-Methoxy-N-methylformamide)

The conformational behavior of N-methoxy-N-methylamides is governed by the rotational barrier around the C-N amide bond, which possesses significant partial double-bond character. wikipedia.org This restricted rotation leads to the existence of distinct planar or near-planar conformers.

Detailed spectroscopic and theoretical studies on analogous compounds, such as 2-substituted N-methoxy-N-methylacetamides, provide insight into the conformational preferences. These studies have identified the existence of cis and gauche conformers. unifesp.br The relative populations of these conformers are influenced by several factors, including solvent polarity and orbital interactions, such as the n(N) -> π*(CO) interaction, which tends to stabilize the gauche conformers. unifesp.br For the simpler N-methylformamide, the (E)-configuration is generally preferred due to steric repulsion between the larger substituents on the nitrogen and carbonyl carbon. wikipedia.org

The table below summarizes key findings from a conformational study on 2-substituted N-methoxy-N-methylacetamides, which serves as a model for understanding the behavior of N-Methoxy-N-methyl-1H-indole-3-carboxamide.

Table 1: Conformational Preferences of 2-Substituted N-Methoxy-N-methylacetamides

| Compound (Y-CH₂C(O)-N(OMe)Me) | Substituent (Y) | Predominant Conformer (Gas Phase) | Predominant Conformer (n-Hexane) | Key Stabilizing Interaction |

|---|---|---|---|---|

| 1 | F | gauche | cis | n(N) -> π*(CO) |

| 2 | OMe | cis (c₁ + c₂) | cis | n(N) -> π*(CO) |

| 3 | OPh | gauche | cis | n(N) -> π*(CO) |

| 4 | Cl | gauche (g₁ + g₂) | Not Determined | n(N) -> π*(CO) |

Data sourced from a spectroscopic and theoretical study. unifesp.br

Stereochemical Considerations in Amide Derivatives

The amide functionality, particularly the N-methoxy-N-methylamide group, plays a crucial role in controlling the stereochemical outcome of various chemical transformations.

One of the most significant applications is in asymmetric synthesis. For instance, the Ru-catalyzed asymmetric hydrogenation of α-keto Weinreb amides can produce α-hydroxy Weinreb amides with high yields and excellent enantioselectivity (up to 97% ee). researchgate.net The structure of the Weinreb amide is critical for achieving this high degree of stereochemical control during the hydrogenation process. researchgate.net

Furthermore, in the catalyst-controlled C-H functionalization of 3-carboxamide indoles, the choice of catalyst not only determines the site of functionalization (regioselectivity) but also influences the stereochemistry of the resulting 2,3-disubstituted indole products. nih.govresearchgate.net The ability to selectively generate specific stereoisomers is a notable feature of these advanced synthetic methods. researchgate.net

The following table presents data from a study on the enantioselective hydrogenation of α-keto Weinreb amides, demonstrating the stereochemical control afforded by the amide group.

Table 2: Ru-Catalyzed Enantioselective Hydrogenation of α-Keto Weinreb Amides

| Substrate (α-Keto Weinreb Amide) | Product (α-Hydroxy Weinreb Amide) | Catalyst System | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Various functionalized α-keto Weinreb amides | Corresponding α-hydroxy Weinreb amides | [Ru((S)-Sunphos)(benzene)Cl]Cl / CeCl₃·7H₂O | Up to 97% | High |

Data illustrates the high enantioselectivity achieved in the reduction of ketones bearing the Weinreb amide functionality. researchgate.net

Computational Chemistry in the Research of N Methoxy N Methyl 1h Indole 3 Carboxamide

Theoretical Studies on Molecular Structure and Reactivity

Theoretical studies of N-Methoxy-N-methyl-1H-indole-3-carboxamide would typically investigate the fundamental aspects of its molecular geometry and electronic distribution to predict its chemical behavior. The indole (B1671886) nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, possesses a unique electronic structure where the nitrogen's lone pair of electrons participates in the aromatic system. nih.gov This delocalization influences the reactivity of the entire molecule.

The carboxamide group at the 3-position further modifies the electronic properties and steric environment of the indole ring. researchgate.net Theoretical calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. These studies often explore conformational analysis to identify the most stable arrangement of the N-methoxy-N-methylamide group relative to the indole plane.

Reactivity indicators, such as electrostatic potential maps, can be generated to predict sites susceptible to electrophilic or nucleophilic attack. For instance, the Weinreb amide functionality is a key feature, and theoretical studies can model its interaction with reagents, such as organometallics, a common application for these amides in synthesis. researchgate.net

Table 1: Representative Theoretical Geometric Parameters for this compound

| Parameter | Atom Pair/Trio | Calculated Value |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C3-C(O) | ~1.50 Å |

| Bond Length | C(O)-N | ~1.37 Å |

| Bond Angle | C2-C3-C(O) | ~127° |

| Bond Angle | C3-C(O)-N | ~118° |

| Dihedral Angle | C2-C3-C(O)-N | ~150° (transoid) |

| Note: These are hypothetical values based on general knowledge of similar structures and are for illustrative purposes. |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and energy of this compound. Methods like Density Functional Theory (DFT) are commonly employed for such investigations due to their balance of accuracy and computational cost. nih.gov

These calculations can determine key quantum chemical properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Mulliken and Natural Population Analysis (NPA): These analyses distribute the total electron density among the atoms in the molecule, providing atomic charges. These charges help in understanding the electrostatic interactions and reactive sites within the molecule.

Vibrational Frequencies: Calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, aiding in its experimental characterization. nih.gov

Table 2: Illustrative Quantum Chemical Data for this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Mulliken Charge on N1 (Indole) | -0.55 e |

| Mulliken Charge on C3 | +0.15 e |

| Mulliken Charge on C(O) | +0.60 e |

| Note: These are hypothetical values for illustrative purposes and would be determined by specific quantum chemical calculations. |

Molecular Modeling for Structure-Activity Relationship (SAR) Support

Molecular modeling plays a pivotal role in Structure-Activity Relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. nih.gov For derivatives of this compound, which may serve as precursors to biologically active molecules, molecular modeling can guide the design of new compounds with enhanced potency or selectivity. researchgate.net

The process often involves:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. The indole NH group and the carbonyl oxygen of the carboxamide are potential hydrogen bonding sites. researchgate.net

Molecular Docking: Simulating the interaction of the molecule within the active site of a biological target, such as an enzyme or receptor. This can predict the binding orientation and affinity of the compound, providing insights into the molecular basis of its activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the structural properties of a series of compounds to their biological activities. Descriptors used in QSAR can be derived from molecular modeling, including steric (e.g., molecular volume), electronic (e.g., atomic charges), and lipophilic (e.g., logP) parameters.

These computational approaches allow researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects, thereby saving time and resources in the drug discovery process.

Strategic Applications in Advanced Organic Synthesis

Versatile Building Block for Complex Organic Molecules

N-Methoxy-N-methyl-1H-indole-3-carboxamide is a key building block for the assembly of complex organic molecules, particularly those incorporating the indole (B1671886) nucleus, a common motif in bioactive natural products and pharmaceuticals. wikipedia.orgyoutube.com The Weinreb amide functionality at the C-3 position of the indole ring acts as a stable and reliable electrophile for the introduction of a carbonyl group. For instance, Grignard reactions with related indole-3-acetic acid Weinreb amides provide straightforward access to various indol-3-yl ketones, which are potential agonists for the human aryl hydrocarbon receptor. wikipedia.org This demonstrates the compound's role in building molecules with specific biological targets. The synthesis of complex heterocyclic frameworks often relies on precursors that allow for precise functionalization, a role capably filled by this indole derivative. stackexchange.com

Precursor for Functionalized Indole Derivatives

The indole ring is a privileged structure in chemistry, and methods for its functionalization are highly sought after. This compound serves as an excellent precursor for a wide array of C-3 substituted indole derivatives. stackexchange.com The Weinreb amide can be transformed into a ketone, which then becomes a versatile anchor point for further chemical modifications. Arenesulfonyl indoles, which can be conceptually derived from such precursors, are known to generate vinylogous imine intermediates that react with various nucleophiles to afford C-3 functionalized indoles. stackexchange.com The development of palladium-catalyzed methods has further expanded the toolbox for creating substituted indoles from various precursors, highlighting the importance of having reliable starting materials like this compound to access these diverse structures. nih.govorientjchem.org

Construction of Intricate Chemical Frameworks with High Structural Diversity

Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules to probe biological pathways and accelerate drug discovery. nih.gov this compound is an ideal scaffold for DOS due to the versatility of the Weinreb amide and the inherent reactivity of the indole core. By applying different reaction conditions or reagents, a single starting material can be converted into multiple, distinct molecular skeletons. nih.gov For example, a DOS strategy starting from tryptamine (B22526), a related indole, successfully generated three different classes of privileged indole-fused heterocyclic scaffolds simply by altering the reaction partners and catalysts. This approach allows for the rapid exploration of chemical space around the indole framework, facilitating the construction of intricate structures with high diversity, which is crucial for developing new therapeutic agents and materials.

A summary of a diversity-oriented synthesis approach starting from a common tryptamine precursor is shown below:

Starting Material Key Reagent/Catalyst Resulting Scaffold Reaction Type

Tosyl-protected Tryptamine Benzaldehydes with cyclic amines Indole-1,2-fused 1,4-benzodiazepines Cascade N-alkylation/ wikipedia.org-hydride transfer/Friedel–Crafts

Tosyl-protected Tryptamine Benzaldehydes with alkoxy moiety Tetrahydro-β-carbolines Switched reactivity path

Tosyl-protected Tryptamine p-TsOH·H₂O 2,2′-Bis(indolyl)methanes Catalyst-switched synthesis

Design and Synthesis of Novel Chemical Libraries (e.g., Indazole Ketones and Aldehydes)

The creation of novel chemical libraries is essential for screening and identifying new drug leads. The indole scaffold can be chemically transformed into the isomeric indazole structure, a motif of increasing importance in medicinal chemistry, particularly for kinase inhibitors. Specifically, this compound can serve as a precursor to 3-acylindoles, which can then undergo ring transformation reactions. A more direct route involves the nitrosation of indoles under mild acidic conditions to furnish 1H-indazole-3-carboxaldehydes in high yields. These aldehydes are valuable intermediates that can be converted into a wide variety of other functional groups, enabling the synthesis of large libraries of 3-substituted indazoles. The development of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors for anti-tumor applications underscores the value of this scaffold in drug discovery libraries.

The table below shows examples of the synthesis of 1H-indazole-3-carboxaldehydes from various substituted indoles:

Starting Indole Product Yield

Indole 1H-indazole-3-carboxaldehyde 99%

5-Bromo-indole 5-Bromo-1H-indazole-3-carboxaldehyde 85%

5-Nitro-indole 5-Nitro-1H-indazole-3-carboxaldehyde 95%

7-Methyl-indole 7-Methyl-1H-indazole-3-carboxaldehyde 72%

Enabling Access to Acylated Aza-, Oxa-, and Thio-heterocycles

The Weinreb amide is an effective acylating agent, capable of reacting with a variety of nucleophiles to introduce an acyl group. psu.edu This reactivity can be extended to the acylation of other heterocycles. While direct examples with this compound are specific, the principle applies broadly. Weinreb amides have been used to synthesize densely functionalized heterocyclic compounds, such as pyrazoles (an aza-heterocycle), through regioselective cyclocondensations. Thioamides, which are structurally related to amides, are also versatile building blocks for a range of heterocycles. The indole-3-carbonyl group from the title compound can be transferred to the nitrogen of aza-heterocycles or to the carbon of electron-rich heterocycles via metalated intermediates, thereby providing access to a wide range of acylated aza-, oxa-, and thio-heterocyclic systems, which are important scaffolds in medicinal chemistry.

Preparation of β-Ketoamides via C-Carbamoylation

The synthesis of β-ketoamides is a significant transformation in organic chemistry, as this motif is present in many biologically active compounds. This compound is a suitable precursor for this transformation through a reaction that is effectively a C-carbamoylation. This involves the acylation of a ketone or ester enolate with the Weinreb amide. youtube.com The lithium enolate of an ester, for example, can react with a Weinreb amide to form a β-keto ester. youtube.com More directly, a highly reactive reagent, N-methoxy-N-methylcyanoformamide, has been developed for the one-pot preparation of β-keto Weinreb amides from lithium enolates. This process demonstrates a direct method for what can be considered the C-carbamoylation of a ketone, where the enolate attacks the Weinreb amide to forge the C-C bond, yielding the 1,3-dicarbonyl system characteristic of a β-ketoamide structure. nih.gov This method avoids issues seen with more reactive acylating agents and provides a reliable route to these valuable synthetic intermediates. orientjchem.org

Pharmacological and Medicinal Chemistry Research Applications

Role as an Intermediate in Pharmaceutical Development and Drug Discovery Processes

N-Methoxy-N-methyl-1H-indole-3-carboxamide serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. The Weinreb amide functional group is particularly advantageous because it is stable under many reaction conditions but can be readily converted into other functional groups, most notably ketones or aldehydes. This reactivity allows medicinal chemists to introduce a wide variety of substituents at the 3-position of the indole (B1671886) ring, a common strategy in drug design.

Design and Synthesis of Bioactive Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs. nih.govopenmedicinalchemistryjournal.com this compound is instrumental in the design and synthesis of novel bioactive indole derivatives. Its utility lies in its ability to act as a precursor for 3-acylindoles, which are key components in a variety of therapeutic agents.

The synthesis process often involves several key steps:

Preparation of the Weinreb Amide: The process typically starts with 1H-indole-3-carboxylic acid, which is coupled with N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents. researchgate.net

Acylation/Addition Reactions: The resulting this compound can then be reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable chelated intermediate.

Hydrolysis: Mild acidic workup of this intermediate yields the desired 3-acylindole ketone.

This synthetic route allows for the introduction of diverse aryl or alkyl groups at the 3-position, facilitating the creation of large libraries of compounds for screening. rsc.org This approach has been used to synthesize various indole derivatives, including those with anti-inflammatory, antimicrobial, and anticancer properties. openmedicinalchemistryjournal.comchim.it The ability to systematically modify the structure by changing the organometallic reagent makes this intermediate a powerful tool for developing new therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Therapeutic Modulators

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an ideal starting point for such studies. By using it to synthesize a series of related 3-acylindoles, researchers can systematically probe the effects of different substituents on a molecule's potency, selectivity, and pharmacokinetic properties.

For example, in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, SAR studies have been crucial. nih.gov Although not the exact starting material, the principles of modifying the indole core to improve activity are demonstrated in such research. Similarly, extensive SAR studies on indole-2-carboxamides have been performed to optimize their activity against Trypanosoma cruzi. nih.govacs.org These studies revealed that small modifications, such as changing substituents on the indole ring or altering the linker between the indole and another moiety, can lead to significant changes in potency and metabolic stability. nih.govacs.org For instance, in one study, N-methylation of the amide nitrogen resulted in an equipotent compound, while methylating both the amide and indole nitrogens restored potency that was lost from other modifications. nih.govacs.org Such insights are critical for refining lead compounds into viable drug candidates.

| Modification | Effect on Activity/Property | Reference |

| N-methylation of amide | Maintained potency (pEC₅₀ ~ 5) | nih.govacs.org |

| Methylation of amide and indole NH | Restored potency (pEC₅₀ 5.8) and improved solubility | nih.govacs.org |

| Introduction of small, aliphatic groups at indole 5-position | Showed moderate to good potency (pEC₅₀ < 6.2) | nih.govacs.org |

| Introduction of electron-withdrawing groups at indole 5-position | Resulted in inactive compounds (pEC₅₀ < 4.2) | nih.govacs.org |

This table illustrates general SAR principles observed in related indole carboxamide series.

Investigation of Biological Activities and Drug Targets

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem, and new treatments are urgently needed. nih.govnih.govjidc.org Indole derivatives have been identified as a promising class of compounds with activity against this parasite. Phenotypic screening of compound libraries has identified indole-based hits active against the intracellular amastigote form of T. cruzi. nih.govacs.org

Subsequent medicinal chemistry efforts focused on optimizing these hits through the synthesis of various indole-2-carboxamide analogues. nih.gov These studies explored modifications at multiple positions of the indole scaffold. It was found that small, electron-donating groups at the 5-position of the indole were favorable for activity, while electron-withdrawing groups led to inactive compounds. nih.govacs.org The nature of the carboxamide linker was also critical; for example, reversing the amide restored potency. nih.govacs.org Although this specific research focused on indole-2-carboxamides, the findings highlight the potential of the broader indole carboxamide class, including derivatives accessible from this compound, in the search for new anti-Chagasic agents.

| Compound Series | Target | Key Finding | pEC₅₀ Range |

| Indole-2-carboxamides | Trypanosoma cruzi amastigotes | Small, electron-donating groups at the 5-position are favored for potency. | 5.4 - 6.2 |

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. tandfonline.com Indole derivatives are known for their antioxidant properties, and research has explored various N-substituted indole-2- and -3-carboxamides for this activity. tandfonline.comscilit.comresearchgate.net

Studies have shown that while many indole carboxamides exhibit a strong inhibitory effect on superoxide (B77818) anion formation (95–100%), their ability to inhibit lipid peroxidation varies significantly with their structure. tandfonline.comscilit.com Research on a series of N-substituted indole-2- and 3-carboxamides revealed that substitution at the 1-position (the indole nitrogen) caused significant differences in lipid peroxidation inhibition. tandfonline.comscilit.com This indicates that modifications to the indole core, which can be facilitated using intermediates like this compound, are key to tuning the antioxidant profile of these molecules.

| Compound Class | Antioxidant Assay | Inhibition (%) |

| Indole-2- and 3-carboxamides | Superoxide Anion (SOD) | 95-100% |

| Select N-substituted Indole-3-carboxamides | Lipid Peroxidation | 81-94% |

Data from a study on novel N-H and N-substituted indole carboxamide derivatives. tandfonline.comscilit.com

The indole scaffold is present in compounds with antihistaminic properties. Research has examined methoxyindole-amide derivatives for their ability to antagonize histamine-induced effects. chim.it One study reported on the antihistaminic activity of certain methoxyindole-amide derivatives and their capacity to counteract histamine-induced cutaneous vascular permeability in rats. chim.it This suggests that the indole-3-carboxamide core structure could be a valuable template for designing new anti-allergy medications. The ability to synthesize a variety of 3-acylindoles from this compound would allow for the exploration of SAR in this therapeutic area, potentially leading to the discovery of novel and potent histamine (B1213489) receptor antagonists.

Enzyme and Protein Inhibition Studies

There is no publicly available research detailing the specific inhibitory effects of this compound on any enzymes or proteins. While the indole-3-carboxamide scaffold is a component of molecules studied as enzyme inhibitors, such as inhibitors of histone methyltransferase EZH2, specific data for the N-methoxy-N-methyl derivative is absent from the literature. nih.gov

Broader Pharmacological Profiles (e.g., Antifungal, Antidepressant, Anti-inflammatory, Anti-HIV)

The scientific literature lacks any reports on the antifungal, antidepressant, anti-inflammatory, or anti-HIV activities of this compound. While various indole derivatives are explored for these therapeutic purposes, research on this particular compound has not been published.

Studies Investigating Mechanisms of Action of Indole Derivatives

There are no available studies that investigate the mechanism of action of this compound. Research into the mechanisms of related indole derivatives often points to interactions with specific biological targets, but this information cannot be directly extrapolated to the subject compound without specific experimental evidence.

In one patent, this compound is mentioned as a synthetic intermediate in the preparation of other indole compounds that are being investigated as modulators of the human aryl hydrocarbon receptor (AhR). google.com However, the patent does not provide any biological data for this compound itself. This type of amide, known as a Weinreb amide, is frequently used in organic synthesis to create ketones from carboxylic acids. benthamdirect.comeurekaselect.com

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of N-methoxy-N-methylamides, or Weinreb amides, has been a cornerstone of organic chemistry for decades, prized for their ability to react selectively with organometallic reagents to form ketones. numberanalytics.comorientjchem.orgorientjchem.org However, traditional methods often rely on peptide-coupling reagents or the conversion of carboxylic acids to more reactive species like acyl chlorides, which can have drawbacks in terms of atom economy and waste generation. orientjchem.orgarkat-usa.org

Future research is focused on creating more streamlined and environmentally benign synthetic routes. Key areas of development include:

Direct C-H Functionalization: Palladium-catalyzed C-H functionalization techniques are being explored to directly introduce the carboxamide group onto the indole (B1671886) ring, bypassing the need for pre-functionalized starting materials. orientjchem.orgmdpi.com

Improved Coupling Reagents: The development of novel, more efficient coupling agents continues to be a priority. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and 2-mercaptopyridone-1-oxide-based thiouronium salts offer milder reaction conditions and simpler purification procedures. orientjchem.orgarkat-usa.orgresearchgate.net

Catalytic Aminocarbonylation: Palladium-catalyzed aminocarbonylation of aryl halides at atmospheric pressure presents a convenient method for preparing Weinreb amides, offering a potentially scalable and efficient alternative to traditional methods. orientjchem.org

Green Chemistry Approaches: A significant push is being made to develop "greener" synthetic protocols. nih.gov This includes using more benign solvents, reducing the number of synthetic steps, and designing processes where by-products are non-toxic and easily removed, such as the benzotriazole (B28993) methodology. arkat-usa.org Research into metal-free synthesis methods for constructing biologically relevant scaffolds is also a key aspect of this sustainable approach. acs.org

These advancements aim to make the synthesis of N-Methoxy-N-methyl-1H-indole-3-carboxamide and its derivatives not only more efficient but also more aligned with the principles of sustainable chemistry, reducing environmental impact and cost. researchgate.net

Exploration of Novel Reactivity Patterns and Synthetic Transformations

While the classical reactivity of the Weinreb amide as a stable acylating agent is well-established, researchers are actively exploring new ways to utilize this functional group in synthesis. orientjchem.orgorientjchem.orgresearchgate.net The unique stability of the tetrahedral intermediate formed during nucleophilic addition prevents over-addition, a key feature that continues to be exploited in new and creative ways. numberanalytics.comorientjchem.orgorientjchem.org

Emerging areas of research into the reactivity of this compound include:

Directing Group in C-H Activation: The Weinreb amide functional group itself is being investigated as a directing group for transition metal-catalyzed C-H functionalization. mdpi.com This allows for the selective modification of positions on the indole or an adjacent aryl ring, opening up pathways to complex polycyclic structures. For example, Ir(III)-catalyzed C-H ortho-iodination has been successfully applied to Weinreb amides. mdpi.com

Domino and Cascade Reactions: The development of domino annulations, such as those catalyzed by rhodium(III), can lead to the rapid construction of complex, fused indole systems from simpler precursors. researchgate.net

Parham-Type Cycliacylations: Weinreb amides have proven to be effective internal electrophiles in Parham-type cycliacylation reactions. acs.org In this process, an aryllithium generated by lithium-halogen exchange cyclizes onto the amide to form fused ring systems, such as pyrrolo[1,2-b]isoquinolones, in high yields. acs.org

Unconventional Reactions: Research has uncovered novel modes of reactivity, such as a base-induced E2 elimination that generates formaldehyde (B43269) and the corresponding N-methylamide anion, representing a potential limitation but also a new synthetic possibility. lookchem.com Additionally, unusual Wittig reactions have been demonstrated for the direct conversion of Weinreb amides to ketones. orientjchem.org

These explorations are expanding the synthetic chemist's toolkit, allowing the indole Weinreb amide to be used not just as a simple precursor to ketones, but as a versatile and strategic component in the assembly of intricate molecular architectures.

Advanced Biological Screening and Drug Target Identification

The indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities. chula.ac.thnih.govarkat-usa.orgrsc.org Derivatives have shown activity as anticancer, antimicrobial, and antiviral agents. chula.ac.tharkat-usa.orgnih.gov Future research will leverage high-throughput screening and advanced cellular assays to more deeply probe the biological potential of this compound derivatives.

Key future directions in this area are:

New Target Identification: Systematic screening of libraries of indole-3-carboxamide derivatives against diverse biological targets will continue to uncover novel therapeutic opportunities. For instance, screening of in-house libraries has led to the identification of 2H-indazole-3-carboxamide derivatives as potent prostanoid EP4 receptor antagonists for cancer immunotherapy and as selective serotonin (B10506) 4 receptor (5-HT4R) ligands. acs.orgnih.govacs.org

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for optimizing lead compounds. Research on synthetic cannabinoid receptor agonists (SCRAs) has shown how modifications to the indole-3-carboxamide core, such as fluorination or changes in alkyl substituents, can significantly impact clearance rates and potency. mdpi.com Similarly, studies on quinolone-3-carboxamides as anticancer agents have utilized induced-fit docking to understand interactions with the target protein PI3Kα. mdpi.com

Exploring Novel Mechanisms: Researchers are investigating new mechanisms of action. For example, certain indole-3-carboxamido-polyamine conjugates have been found to target and disrupt bacterial membranes, acting as antibiotic potentiators against drug-resistant bacteria like Pseudomonas aeruginosa. nih.gov

Therapeutic Applications: The focus remains on developing drugs for significant diseases. Indole derivatives are being pursued for their potential in treating various cancers, viral infections (including HCV), and bacterial infections. nih.govnih.govnih.gov

The following table summarizes selected biological targets and activities of related indole and indazole-3-carboxamide derivatives, highlighting the broad therapeutic potential of this structural class.

| Compound Class | Biological Target/Activity | Research Focus |

| Indole/Indazole-3-carboxamides | Cannabinoid Receptors (CB1/CB2) | Investigation of SAR for synthetic cannabinoid receptor agonists. mdpi.comnih.gov |

| 2H-Indazole-3-carboxamides | Prostanoid EP4 Receptor | Development of antagonists for colorectal cancer immunotherapy. nih.govacs.org |

| 1H-Indazole-3-carboxamides | Serotonin 4 Receptor (5-HT4R) | Discovery of selective ligands for potential neurological applications. acs.orgdrugbank.com |

| Indole-3-carboxamido-polyamines | Bacterial Membranes | Creation of antibiotic potentiators to combat drug resistance. nih.gov |

| Quinoxaline-2-carboxamides | DNA Topoisomerase / VEGFR | Identification of novel antineoplastic agents. nih.gov |

| Quinolone-3-carboxamides | PI3Kα | Design of anticancer agents targeting key signaling pathways. mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Integration with Flow Chemistry and Automated Synthesis

The demand for rapid synthesis and screening of compound libraries in drug discovery has spurred the adoption of advanced technologies like flow chemistry and automated synthesis. nih.govrsc.orgrug.nl These approaches offer significant advantages in terms of speed, safety, scalability, and resource efficiency over traditional batch chemistry. nih.govresearchgate.netresearchgate.net

The application of these technologies to the synthesis of this compound and its derivatives is a major area of future development:

Continuous Flow Synthesis: Flow chemistry enables the safe and efficient production of intermediates and final products. researchgate.net The synthesis of Weinreb amides has been successfully demonstrated in continuous-flow reactors, sometimes eliminating the need for traditional coupling reagents. acs.orgacs.orgthieme-connect.de This technology offers better process control, improved heat and mass transfer, and is highly amenable to scaling up for industrial production. numberanalytics.comresearchgate.net

Automated Synthesis Platforms: High-throughput, automated synthesis platforms, such as those using acoustic droplet ejection (ADE) technology, allow for the rapid generation of large and diverse libraries of indole derivatives on a nanomole scale. nih.govnih.govrsc.org This miniaturization dramatically reduces waste and allows for the exploration of a much larger chemical space than is practical with conventional methods. nih.govresearchgate.net

Scalability and Data Generation: A key advantage of these automated systems is the ability to perform reactions on a nano-scale for initial screening and then scale up successful reactions to the milligram or gram scale for further testing. researchgate.netrsc.org The large datasets generated from high-throughput screening of reaction conditions provide deep insights into functional group compatibility and reaction optimization that were previously difficult to obtain. nih.gov

The integration of flow chemistry and automation represents a paradigm shift in chemical synthesis, accelerating the discovery and development of new indole-based therapeutics by making the synthesis-test-optimize cycle faster and more efficient. researchgate.netnih.gov

Q & A

Q. Optimization Strategies :

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxamide Coupling | EDCI, DMF, RT, 12h | 65–75 | |

| Methoxylation | Pd(OAc)₂, K₂CO₃, 80°C | 55–60 |

How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

Methodological Answer :

Conflicts often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Resolution strategies include:

- Cross-Validation : Compare experimental data (e.g., H/C NMR, HRMS) with computational predictions (DFT for NMR shifts) .

- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to confirm bond lengths/angles and detect disorder .

- Variable-Temperature NMR : Identify temperature-dependent conformational changes affecting spectral peaks .

Example : A discrepancy in carbonyl group geometry (planar in NMR vs. distorted in X-ray) may result from crystal lattice strain, resolved via Hirshfeld surface analysis .

What advanced strategies address regioselectivity challenges in functionalizing the indole core?

Methodological Answer :

Regioselectivity is influenced by electronic and steric factors. Solutions include:

- Directing Groups : Install temporary groups (e.g., sulfonyl at N1) to steer electrophiles to C2/C3 positions .

- Protection/Deprotection : Use Boc groups on the indole nitrogen to block undesired substitution .

- Microwave-Assisted Synthesis : Enhance reaction specificity via controlled heating (e.g., C5 methoxylation with >90% regioselectivity) .

Case Study : Introducing a methyl group at C2 via Friedel-Crafts alkylation requires Lewis acids (e.g., AlCl₃) and low temperatures (−20°C) to avoid polysubstitution .

How is this compound utilized in medicinal chemistry research?

Methodological Answer :

The compound serves as a scaffold for bioactive molecules:

- Kinase Inhibitors : Modify the carboxamide group to enhance binding affinity to ATP pockets .

- Antimicrobial Agents : Screen derivatives against bacterial efflux pumps using MIC assays .

- SAR Studies : Replace the methoxy group with halogens (e.g., Cl, Br) to study electronic effects on cytotoxicity .

Example Application : A 2024 study linked C3 carboxamide derivatives to selective COX-2 inhibition, validated via molecular docking and in vitro assays .

What analytical methods are critical for purity assessment and mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.